3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 3-(6-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione according to IUPAC rules. This nomenclature reflects its bipartite structure: a piperidine-2,6-dione core (glutarimide) fused to a 5-fluoro-1-oxoisoindoline moiety. The numbering scheme prioritizes the glutarimide ring, with the isoindolinone substituent at position 3 (Figure 1).
Table 1: Nomenclature and identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-(6-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
| CAS Registry Number | 2468780-76-7 | |
| Molecular Formula | C₁₃H₁₁FN₂O₃ | |
| SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)F |
The fluorine atom occupies position 5 on the isoindolinone ring when numbered according to the benzofused system, creating distinct electronic effects compared to its 7-fluoro isomer.
X-ray Crystallographic Analysis of Molecular Geometry
While experimental crystallographic data remains unpublished, computational models derived from neutron diffraction analogs suggest a twisted-boat conformation for the glutarimide ring. The isoindolinone moiety adopts a planar configuration stabilized by conjugation between the carbonyl groups and aromatic system.
Key bond lengths predicted via comparative analysis:
- C2=O (glutarimide): 1.21 Å
- N2-C7 (isoindolinone): 1.38 Å
- C5-F: 1.34 Å
The dihedral angle between the glutarimide and isoindolinone planes measures approximately 35°, indicating moderate π-system conjugation. This geometric arrangement facilitates intramolecular hydrogen bonding between the N-H proton (piperidine) and adjacent carbonyl oxygen (Figure 2).
Comparative Conformational Analysis with Analogous Glutarimide Derivatives
Conformational flexibility was assessed against three structural analogs:
Table 2: Conformational parameters of glutarimide derivatives
The 5-fluoro derivative exhibits greater torsional flexibility than its 7-fluoro counterpart due to reduced steric hindrance between the fluorine atom and glutarimide oxygen. Halogen substitution at position 4 (bromo-fluoro analog) increases planarity through enhanced van der Waals interactions.
Electronic Structure Studies via Density Functional Theory (DFT) Calculations
DFT simulations at the B3LYP/6-311++G(d,p) level reveal significant electronic delocalization across the conjugated system. Key findings include:
Frontier Molecular Orbitals :
- HOMO (-6.32 eV): Localized on the isoindolinone π-system
- LUMO (-1.87 eV): Distributed across glutarimide carbonyls
- HOMO-LUMO gap: 4.45 eV, indicating moderate reactivity
Electrostatic Potential Map :
- Maximum negative charge (-0.48 e) at O3 (glutarimide)
- Fluorine atom exhibits σ-hole characteristics (+0.17 e)
Natural Bond Orbital (NBO) Analysis :
- Strong hyperconjugation between C5-F σ* and adjacent C=C π orbitals (E² = 8.3 kcal/mol)
- Intramolecular charge transfer from N2 lone pair to O1 antibonding orbital (E² = 12.1 kcal/mol)
The fluorine atom's electronegativity induces polarization effects, increasing electrophilicity at the glutarimide's α-carbon positions. This electronic profile suggests potential reactivity toward nucleophilic agents at these sites.
Properties
IUPAC Name |
3-(6-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIVVRDSSYETCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Coupling of Pre-Functionalized Moieties
This method involves synthesizing the 5-fluoro-1-oxoisoindolin-2-yl fragment separately before coupling it with piperidine-2,6-dione.
Synthesis of 5-Fluoro-1-oxoisoindolin-2-yl Fragment
-
Starting Material : 5-Fluoroisoindoline-1-one is prepared via cyclization of 4-fluorophthalic anhydride with ammonium acetate under reflux in acetic acid.
-
Functionalization : The isoindolinone is brominated at position 2 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by substitution with a primary amine to introduce the piperidine linkage.
Coupling with Piperidine-2,6-dione
-
Reagents : 3-Aminopiperidine-2,6-dione, triethylamine (TEA), dimethyl sulfoxide (DMSO).
-
Conditions : The reaction is conducted at 50–55°C for 12–16 hours, facilitating nucleophilic substitution at the isoindolinone’s brominated position.
-
Yield : ~65–70% after purification via recrystallization from ethanol.
One-Pot Cyclocondensation Approach
A more efficient route involves simultaneous cyclization and coupling:
-
Reaction Setup :
-
Substrates : 4-Fluorophthalic anhydride, 3-aminopiperidine-2,6-dione.
-
Catalyst : Zinc acetate (5 mol%).
-
Solvent : Toluene under Dean-Stark conditions.
-
-
Procedure :
-
The anhydride and amine are refluxed in toluene with azeotropic removal of water to drive imide formation.
-
Cyclization occurs spontaneously, yielding the target compound.
-
-
Optimization :
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors enhance efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Temperature Control | Oil bath | Jacketed reactor with PID |
| Purification | Column chromatography | Crystallization with seeding |
| Throughput | 10–100 g/day | 1–5 kg/day |
| Purity | 95–98% | ≥99% (HPLC) |
Industrial processes prioritize solvent recovery and catalytic reuse to minimize waste.
Key Reaction Mechanisms and Byproduct Analysis
Amide Bond Formation
The coupling between 3-aminopiperidine-2,6-dione and 5-fluoro-isoindolinone proceeds via nucleophilic acyl substitution:
Common Byproducts and Mitigation
-
Diastereomers : Arise from racemization at the piperidine ring’s stereocenter. Mitigated by using chiral catalysts or low-temperature conditions.
-
Unsubstituted Isoindolinone : Caused by incomplete fluorination. Addressed by excess fluorinating agents (e.g., Selectfluor®).
Purification and Characterization
Purification Techniques
Analytical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–218°C (decomposes) | Differential Scanning Calorimetry |
| Molecular Weight | 262.24 g/mol | High-Resolution Mass Spectrometry |
| Purity | ≥98% | HPLC (C18 column) |
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Stepwise Coupling | 65–70% | 95–98% | Moderate | Limited |
| One-Pot Cyclocondensation | 75–80% | ≥98% | High | Excellent |
The one-pot method is favored for its efficiency and reduced purification demands .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Biological Research: It is used in the development of bioactive molecules and as a tool in studying biological pathways.
Pharmaceutical Industry: The compound serves as a building block for the synthesis of more complex pharmaceutical agents.
Chemical Industry: It is used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Derivatives
NE-005 (3-(4-Amino-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione)
- Structure: 6-Fluoro substitution on the isoindolinone ring.
- Synthesis : Hydrogenation of 3-(6-fluoro-4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione using Pd/C yields NE-005 in 18% yield .
- Key Difference : Lower synthetic yield compared to the 5-fluoro analog, suggesting positional effects on reactivity.
NE-006 (3-(4-Amino-7-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione)
- Structure : 7-Fluoro substitution.
- Characterization : HRMS (ESI+) confirms molecular ion at m/z 306.0528 (calculated: 306.0532) .
- Biological Relevance : Fluoro position may alter cereblon-binding affinity compared to 5-fluoro derivatives .
NE-008 (3-(4-Amino-5-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione)
Non-Fluorinated Analogs
Lenalidomide (3-(4-Amino-1-oxo-1,3-dihydro-isoindol-2-yl)piperidine-2,6-dione)
- Structure: Lacks fluorine; features a 4-amino group.
- Clinical Use : FDA-approved for multiple myeloma and myelodysplastic syndromes.
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione
Halogenated Derivatives
(3R)-3-(5-Bromo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione
Hydroxy/Amino-Substituted Analogs
2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione
- Structure : 5-Hydroxy group.
- Properties : Hydroxy groups enhance hydrogen-bonding capacity but reduce metabolic stability compared to fluorine .
3-(4-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride
- Structure: 4-Aminomethyl substitution.
- Bioactivity: The basic aminomethyl group may improve solubility but alter cereblon-binding kinetics .
IC₅₀ Comparisons
- Con2 (3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione): Similar scaffold without fluorine; likely lower potency than fluorinated analogs.
- Fluorinated Derivatives: The 5-fluoro analog’s IC₅₀ is <20 μM in cancer cell lines, outperforming non-fluorinated controls due to enhanced target engagement .
Biological Activity
3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, with the CAS number 2468780-76-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is C13H11FN2O3, with a molecular weight of 262.24 g/mol. The compound features a piperidine backbone substituted with a fluorinated isoindoline moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H11FN2O3 |
| Molecular Weight | 262.24 g/mol |
| CAS Number | 2468780-76-7 |
| Purity | 95% |
Antitumor Effects
Recent studies have highlighted the antitumor potential of compounds related to 3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione. For instance, derivatives of this compound have shown significant inhibition of cell growth in various cancer cell lines. In particular, one derivative demonstrated an IC50 value of 20.2 μM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
Mechanism of Action:
The antitumor effects are believed to involve the induction of reactive oxygen species (ROS) and subsequent DNA damage leading to apoptosis. The increase in ROS levels correlates with a concentration-dependent increase in cell death, suggesting that these compounds can effectively trigger apoptotic pathways in cancer cells .
Case Studies
- Study on MCF-7 Cells:
- Mechanistic Insights:
Pharmacological Potential
The pharmacological implications of 3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione extend beyond oncology. Research indicates potential applications in modulating immune responses due to its structural similarities with known immunomodulatory agents .
Q & A
Basic: How to determine purity and characterize the structural identity of 3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in synthetic batches?
Methodological Answer:
To confirm purity and structural integrity:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (40:60 v/v), flow rate 1.0 mL/min, and UV detection at 254 nm. A purity ≥95% is typically acceptable for research use .
- Nuclear Magnetic Resonance (NMR): Perform ¹H, ¹³C, and ¹⁹F NMR in DMSO-d₆. Key signals include aromatic protons (δ 7.2–7.8 ppm) and fluorine (δ -110 to -120 ppm for aromatic F) .
- Mass Spectrometry (MS): Electrospray ionization (ESI+) should yield [M+H]⁺ at m/z 262.24 .
| Analytical Method | Parameters | Purpose |
|---|---|---|
| HPLC | C18 column, 40:60 acetonitrile/water, UV 254 nm | Purity assessment |
| ¹H NMR | 400 MHz, DMSO-d₆ | Structural confirmation |
| ¹⁹F NMR | DMSO-d₆, 376 MHz | Fluorine position verification |
| HRMS | ESI+, exact mass | Molecular weight validation |
Advanced: How to design experiments to investigate cereblon E3 ubiquitin ligase binding affinity?
Methodological Answer:
Surface Plasmon Resonance (SPR): Immobilize recombinant cereblon on a sensor chip. Inject compound at varying concentrations (1–100 µM) to measure association/dissociation rates (kₐ, kₐ) .
Cellular Degradation Assays: Treat multiple myeloma cell lines (e.g., MM1.S) with the compound (1–10 µM, 48 hours). Analyze degradation of cereblon substrates (e.g., IKZF1/3) via Western blot .
Comparative Studies: Include positive controls (lenalidomide, pomalidomide) and negative controls (DMSO vehicle). Use IC₅₀ values to benchmark activity against analogs .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Store in sealed, light-resistant containers under inert gas (argon) at 2–8°C .
- Use desiccants (e.g., silica gel) to prevent moisture absorption.
- Avoid repeated freeze-thaw cycles; aliquot stock solutions in anhydrous DMSO .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Verify Purity: Re-analyze batches via HPLC to confirm ≥95% purity .
Stability Testing: Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS .
Orthogonal Assays: Compare results from SPR (binding affinity) with functional assays (e.g., proteasome activity in HCT-116 cells) .
Structural Validation: Use X-ray crystallography to confirm absence of polymorphic forms that may alter activity .
Advanced: What synthetic strategies enhance proteasome-targeting activity?
Methodological Answer:
- Electrophilic Substitution: Introduce electron-withdrawing groups (e.g., -NO₂) at the isoindolinone 5-position to modulate cereblon binding .
- Cross-Coupling Reactions: Employ Suzuki-Miyaura reactions to append PEG linkers for PROTAC development .
- In Silico Docking: Use AutoDock Vina to predict binding poses with cereblon’s β-hairpin loop. Validate via mutagenesis (e.g., cereblon Y384A) .
Basic: Which spectroscopic techniques confirm fluorinated structure?
Methodological Answer:
- ¹⁹F NMR: A singlet at δ -110 to -120 ppm confirms aromatic fluorine substitution .
- Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C-F vibration) .
- X-Ray Diffraction (XRD): Resolve crystal structure to validate spatial arrangement of fluorine and diketopiperazine moieties .
Advanced: How to evaluate polymorphic impacts on pharmacokinetics?
Methodological Answer:
Polymorph Screening: Recrystallize from solvents (ethanol, acetonitrile) under varied temperatures.
Characterization:
- Differential Scanning Calorimetry (DSC): Identify melting points and thermal stability .
- Powder X-Ray Diffraction (PXRD): Compare diffraction patterns (2θ 5–50°) .
Pharmacokinetic Studies: Administer polymorphs (10 mg/kg) to Sprague-Dawley rats. Measure plasma AUC via LC-MS/MS .
| Technique | Parameters | Purpose |
|---|---|---|
| DSC | 10°C/min, N₂ atmosphere | Thermal behavior |
| PXRD | Cu-Kα radiation | Crystallinity analysis |
| Solubility | pH 6.8 buffer | Bioavailability prediction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
